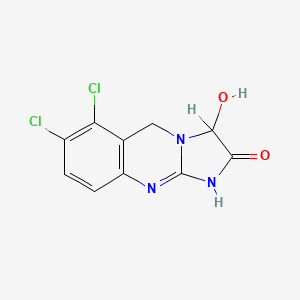
3-Hydroxy Anagrelide
Overview
Description
3-Hydroxy Anagrelide is a metabolite of Anagrelide . Anagrelide is a platelet-reducing agent used to treat thrombocythemia, secondary to myeloproliferative neoplasms, to reduce the elevated platelet count and the risk of thrombosis .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy Anagrelide is C10H7Cl2N3O2 . The molecular weight is 272.1 . The InChI string representation of its structure is InChI=1S/C10H6Cl3N3O/c11-5-1-6-4 (8 (12)9 (5)13)2-16-3-7 (17)15-10 (16)14-6/h1H,2-3H2, (H,14,15,17) .
Chemical Reactions Analysis
Anagrelide is primarily metabolized by CYP1A2 to the active metabolite, 3‑hydroxy anagrelide, which is subsequently metabolized by CYP1A2 to the inactive metabolite, RL603 .
Scientific Research Applications
Effectiveness in Lowering Platelet Counts : Anagrelide is an effective treatment for reducing platelet counts in patients with essential thrombocythemia and other myeloproliferative neoplasms. It has been shown to be non-inferior to hydroxyurea, another drug used for this purpose, in clinical trials (Gisslinger et al., 2008), (Gisslinger et al., 2013).
Selective Action on Megakaryocyte Development : Anagrelide selectively inhibits megakaryocyte development and maturation, leading to a reduction in platelet production. This selectivity is beneficial in treating thrombocythemia without significantly affecting other blood cell lineages (Takaishi et al., 2018).
Cardiovascular Safety : Anagrelide's cardiovascular safety profile has been studied, particularly in comparison to hydroxyurea. While it is generally well tolerated, it can have some effects on heart rate and electrocardiogram parameters. Studies suggest that it does not adversely affect cardiac function in the long term (Martínez‐Sellés et al., 2012), (Gotic et al., 2020).
Mechanism of Action : Anagrelide operates through a unique mechanism that involves the suppression of specific transcription factors like GATA-1 and FOG-1, which are crucial in megakaryocyte differentiation. This mechanism is distinct from the action of phosphodiesterase III inhibitors, indicating a specific target in the megakaryocyte differentiation pathway (Ahluwalia et al., 2010).
Comparative Studies with Hydroxyurea : Various studies have compared Anagrelide with hydroxyurea, revealing that while Anagrelide is effective in platelet count reduction, it may have a slightly higher incidence of adverse events, such as gastrointestinal bleeding and transient ischemic attacks. However, it was less associated with venous thrombosis than hydroxyurea (Harrison et al., 2005).
Safety And Hazards
Future Directions
Anagrelide is finding new use as an adjuvant therapy in cancer management. It has the potential to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors (megakaryocytes) while at the same time minimizing the risk of cardiac side effects which have been seen with standard oral doses .
properties
IUPAC Name |
6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTUTDKZVOONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468915 | |
| Record name | 3-Hydroxy Anagrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Anagrelide | |
CAS RN |
733043-41-9 | |
| Record name | 3-Hydroxy Anagrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




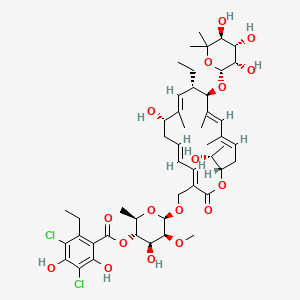
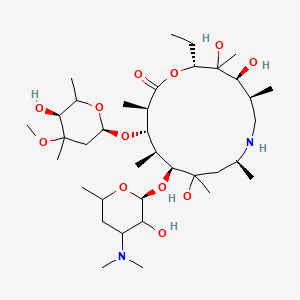
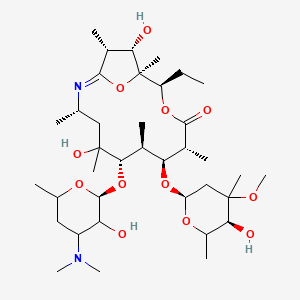
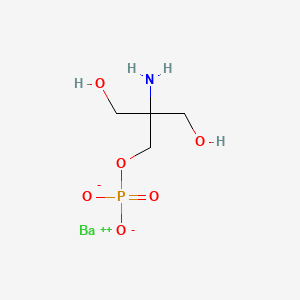
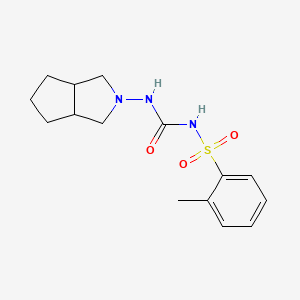
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)


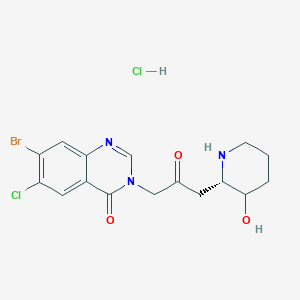
![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)